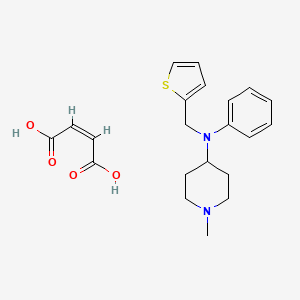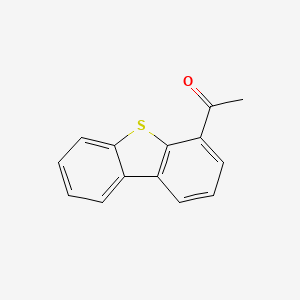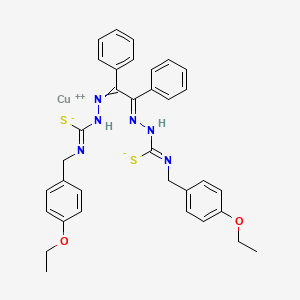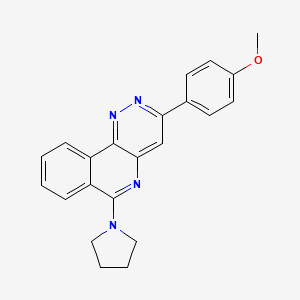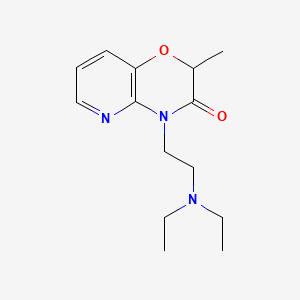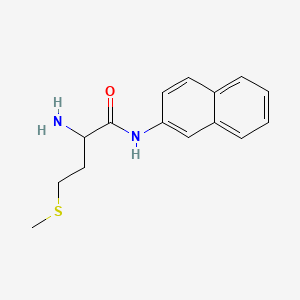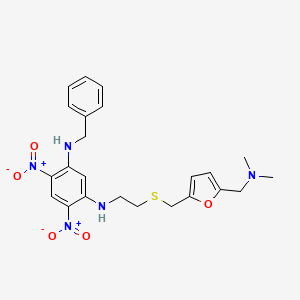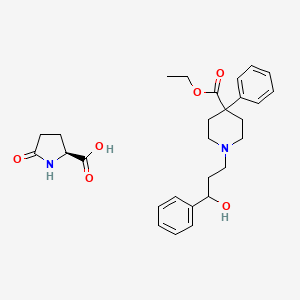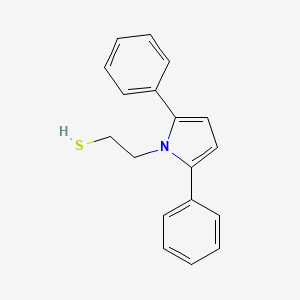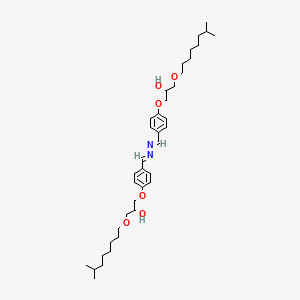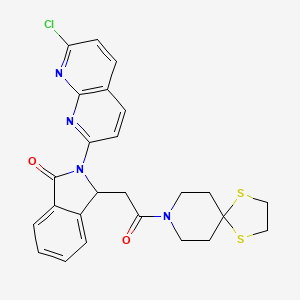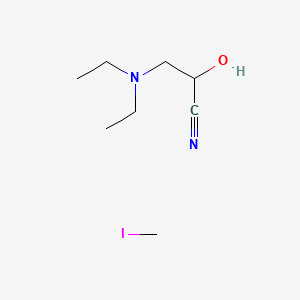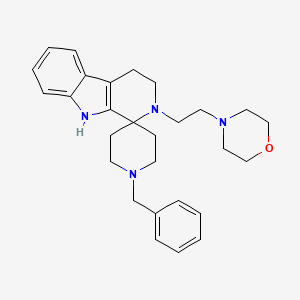
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-2'-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring, a pyridoindole moiety, and a morpholine group, making it a molecule of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridoindole Moiety: This step may involve condensation reactions and cyclization of indole derivatives.
Spiro Linkage Formation: The spiro linkage is formed by connecting the piperidine and pyridoindole rings through a single atom.
Introduction of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Final Functionalization: The phenylmethyl group is introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Addition: Addition of small molecules to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been studied as potential drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Interacting with DNA/RNA: Affecting gene expression.
相似化合物的比较
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Morpholine Derivatives: Compounds containing a morpholine group.
Uniqueness
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is unique due to its combination of a spiro linkage, piperidine ring, pyridoindole moiety, and morpholine group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
属性
CAS 编号 |
130889-47-3 |
|---|---|
分子式 |
C28H36N4O |
分子量 |
444.6 g/mol |
IUPAC 名称 |
4-[2-(1'-benzylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C28H36N4O/c1-2-6-23(7-3-1)22-31-14-11-28(12-15-31)27-25(24-8-4-5-9-26(24)29-27)10-13-32(28)17-16-30-18-20-33-21-19-30/h1-9,29H,10-22H2 |
InChI 键 |
UXAWSHIPUMVHKC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


